molecular formula C18H13ClN2O2S B2713741 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one CAS No. 899965-81-2

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2713741
CAS No.: 899965-81-2
M. Wt: 356.82
InChI Key: GTLYLUOBZPJLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazinone core substituted with a 4-chlorophenyl group and a 2-oxo-2-phenylethylthio moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the 2-oxo-2-phenylethylthio moiety: This can be done via nucleophilic substitution reactions, where the thiol group reacts with a suitable electrophile.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring, leading to different reduced products.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the pyrazinone core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one include other pyrazinone derivatives and compounds with similar substituents. What sets this compound apart is its unique combination of the 4-chlorophenyl and 2-oxo-2-phenylethylthio groups, which may confer distinct biological activities and chemical properties.

Some similar compounds include:

  • 1-(4-chlorophenyl)-3-phenylpyrazin-2(1H)-one
  • 1-(4-chlorophenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one
  • 1-(4-chlorophenyl)-3-((2-oxo-2-phenylethyl)thio)quinazolin-2(1H)-one

Properties

IUPAC Name

1-(4-chlorophenyl)-3-phenacylsulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c19-14-6-8-15(9-7-14)21-11-10-20-17(18(21)23)24-12-16(22)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLYLUOBZPJLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.